molecular formula C9H9FO4S B2804279 3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride CAS No. 2248313-57-5

3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride

Cat. No.: B2804279
CAS No.: 2248313-57-5
M. Wt: 232.23
InChI Key: FMCXMTPBOFDWJP-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride is a versatile chemical compound with the molecular formula C9H9FO4S. It is known for its unique properties and is widely used in various scientific research applications, including drug synthesis and organic chemistry studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl fluoride with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain the reaction conditions and ensure consistent quality. The compound is then purified and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful as a tool for studying enzyme mechanisms and as a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride is unique due to the presence of the dioxolan-2-yl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain types of chemical reactions and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c10-15(11,12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCXMTPBOFDWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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